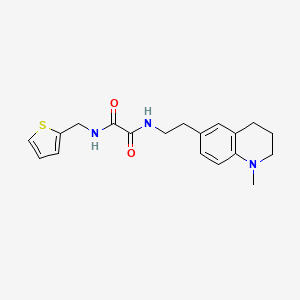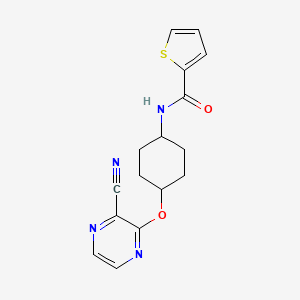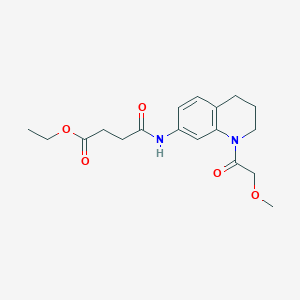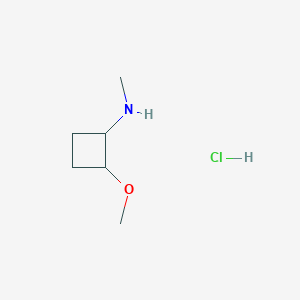![molecular formula C18H17BrN2O3 B2561120 1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 126985-03-3](/img/structure/B2561120.png)
1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a chemical compound with potential biological activities . It has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of bromine on paeonol (2-hydroxy-4-methoxyacetophenone), in methylene chloride at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring attached to a phenyl ring with a bromo, hydroxy, and methoxy substituents .Chemical Reactions Analysis
The compound can coordinate with transition metal ions through oxygen atoms. The stoichiometry ratio of ligand to metal has been found to be 2:1 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, due to its complex structure involving pyrazole and phenyl rings, is of interest in the synthesis and study of heterocyclic compounds. Research has shown that brominated trihalomethylenones, which share structural similarities with this compound, serve as versatile precursors in the synthesis of various pyrazole derivatives. These derivatives have been synthesized through cyclocondensation reactions, showcasing the potential for chemical modifications and yielding products with diverse functional groups (Martins et al., 2013).
Molecular Structure and Reactivity
The compound's structure, featuring a pyrazole core, is notable for its role in forming organized assemblies and complexes with metals. Studies on similar pyrazole-based salts have revealed intricate molecular arrangements, such as anion-assisted helical chains, which are influenced by the nature of the substituents on the pyrazole ring. This highlights the compound's potential in the study of molecular interactions and crystal engineering (Zheng et al., 2013).
Potential in Material Science
Derivatives of pyrazole, similar to the compound , have been explored for their nonlinear optical properties. For example, research into compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid has provided insights into the electronic structure and potential applications in nonlinear optics, suggesting areas where the compound could be of interest (Tamer et al., 2015).
Biological Interactions
While the specific biological applications of 1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one may not be directly documented, research on structurally related pyrazole derivatives has shown interactions with biological targets. For instance, compounds containing the pyrazole moiety have been synthesized and assessed for their antimicrobial activities, suggesting the potential for this compound to be involved in similar biological studies (Desai et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is the enzyme Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is a key enzyme involved in the degradation of extracellular matrix, playing a crucial role in various physiological processes and pathological conditions .
Mode of Action
1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone interacts with MMP-9 by forming hydrogen bonds and Pi-Pi bonds with the amino acids TYR245 and HIS226 of MMP-9 . This interaction inhibits the activity of MMP-9, thereby suppressing the degradation of the extracellular matrix .
Biochemical Pathways
The compound 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone affects the NF-κB and MAPKs signaling pathways . It significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPK: p38 kinase and JNK) and NF-κB . These pathways are involved in the regulation of MMP-9 expression .
Pharmacokinetics
Its chemical properties such as molecular weight (mw: 24507) and melting point (172–174°C) suggest that it may have good bioavailability .
Result of Action
The inhibition of MMP-9 by 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone results in the suppression of gelatin digestion and migration of human fibrosarcoma HT1080 cells in a dose-dependent manner . This suggests that the compound may possess therapeutic and preventive potential for the treatment of MMP-9 related disorders .
Action Environment
The action of 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation (sealed in dry, room temperature)
Propiedades
IUPAC Name |
1-[3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-11(22)21-17(15-9-13(19)5-8-18(15)23)10-16(20-21)12-3-6-14(24-2)7-4-12/h3-9,17,23H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYOJVLGKVDXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)






![N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2561050.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)
![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)